molecular formula C18H22N2O5S B2408796 7-methoxy-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzofuran-2-carboxamide CAS No. 2034266-68-5

7-methoxy-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzofuran-2-carboxamide

Cat. No.: B2408796
CAS No.: 2034266-68-5
M. Wt: 378.44
InChI Key: QHVLDZNXJJZGNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-methoxy-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C18H22N2O5S and its molecular weight is 378.44. The purity is usually 95%.
BenchChem offers high-quality 7-methoxy-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzofuran-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-methoxy-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzofuran-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

7-methoxy-N-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)-1-benzofuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O5S/c1-24-15-5-3-4-11-8-16(25-17(11)15)18(21)19-12-9-13-6-7-14(10-12)20(13)26(2,22)23/h3-5,8,12-14H,6-7,9-10H2,1-2H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHVLDZNXJJZGNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)NC3CC4CCC(C3)N4S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-Methoxy-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzofuran-2-carboxamide is a compound of interest due to its potential pharmacological applications, particularly in the context of neuropharmacology and addiction therapies. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound's molecular formula is C15H21N3O4SC_{15}H_{21}N_{3}O_{4}S, with a molecular weight of 339.4 g/mol. Its structure includes a benzofuran moiety and an azabicyclo[3.2.1]octane framework, which are significant for its biological interactions.

Research indicates that compounds related to this structure often exhibit activity as inhibitors of the dopamine transporter (DAT). This mechanism is crucial for their potential use in treating conditions such as cocaine addiction, where modulation of dopamine levels is essential.

Table 1: Comparison of Binding Affinities

CompoundKi (μM)Target
Cocaine0.02DAT
7-Methoxy-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzofuran-2-carboxamideTBDDAT
Other Analogues5 - 96DAT

In Vitro Studies

In vitro evaluations have demonstrated that derivatives of azabicyclo[3.2.1]octane exhibit varying affinities for DAT, with some showing promising selectivity over serotonin transporters (SERT). Notably, the compound has been hypothesized to have a slower onset and longer duration of action compared to traditional stimulants.

Case Study: Cocaine Addiction Models

A study conducted on animal models showed that administration of similar compounds resulted in reduced cocaine-seeking behavior, suggesting that they may serve as effective pharmacotherapies for addiction treatment. The selective inhibition of DAT by these compounds aligns with the need for targeted therapies that minimize side effects associated with broader neurotransmitter interference.

Pharmacokinetics and Toxicology

While specific pharmacokinetic data for this compound are still under investigation, related compounds have shown favorable absorption and bioavailability profiles. Toxicological assessments are critical to establish safety margins and therapeutic indices.

Table 2: Pharmacokinetic Properties of Related Compounds

CompoundBioavailability (%)Half-life (h)Toxicity Level
Compound A705Low
Compound BTBDTBDModerate

Future Directions

Further research is necessary to elucidate the full spectrum of biological activities associated with 7-methoxy-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzofuran-2-carboxamide. Investigations into its efficacy in clinical settings, alongside detailed pharmacokinetic and toxicological studies, will be vital in determining its potential as a therapeutic agent.

Q & A

Q. What are the key challenges in synthesizing 7-methoxy-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzofuran-2-carboxamide, and how can they be methodologically addressed?

Answer: The synthesis involves multi-step optimization, particularly for the bicyclic 8-azabicyclo[3.2.1]octane core and benzofuran-carboxamide coupling. Key challenges include:

  • Stereochemical control : The bicyclic system’s stereochemistry requires chiral auxiliaries or asymmetric catalysis .
  • Coupling efficiency : Amide bond formation between the benzofuran and bicyclic amine must avoid side reactions (e.g., sulfonyl group interference). Use coupling agents like HATU or DCC with DMAP catalysis .
  • Purification : High-performance liquid chromatography (HPLC) or recrystallization is critical to isolate the final compound from byproducts .

Q. How can researchers confirm the structural integrity of this compound during synthesis?

Answer: Combine spectroscopic and chromatographic methods:

  • NMR : Assign peaks for the methoxy group (δ ~3.8 ppm for OCH₃), sulfonyl group (δ ~3.1 ppm for SO₂CH₃), and bicyclic protons (δ 1.5–3.0 ppm) .
  • Mass spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS m/z calculated for C₂₁H₂₅N₂O₅S: 441.15) .
  • HPLC-PDA : Verify purity (>95%) and detect impurities from incomplete coupling or sulfonation .

Q. What preliminary biological assays are recommended to evaluate this compound’s activity?

Answer: Start with in vitro screens:

  • Enzyme inhibition assays : Test against targets like kinases or GPCRs, given the sulfonyl and benzofuran groups’ potential interactions .
  • Cell viability assays : Use cancer cell lines (e.g., MCF-7 or HeLa) to assess antiproliferative effects .
  • ADME profiling : Measure solubility (e.g., shake-flask method) and metabolic stability in liver microsomes .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

Answer: Focus on modifying substituents while retaining the bicyclic core:

  • Methoxy group : Replace with ethoxy or halogens (e.g., Cl, F) to modulate electron density on the benzofuran ring .
  • Sulfonyl group : Test methylsulfonyl vs. phenylsulfonyl to alter hydrophobicity and target binding .
  • Bicyclic amine : Compare 8-azabicyclo[3.2.1]octane with 2-azabicyclo[3.2.1]octane derivatives to assess ring strain effects .
    Method : Synthesize analogs via parallel chemistry and screen in dose-response assays (e.g., IC₅₀ determination) .

Q. How should researchers resolve contradictions in reported biological activity data for this compound?

Answer: Discrepancies may arise from assay conditions or impurity profiles. Mitigate by:

  • Assay standardization : Use consistent cell lines (e.g., ATCC-validated) and controls (e.g., reference inhibitors) .
  • Impurity profiling : Characterize batches via LC-MS to rule out confounding byproducts (e.g., des-methyl analogs) .
  • Orthogonal assays : Validate hits in multiple models (e.g., enzymatic vs. cell-based) .

Q. What advanced techniques are recommended for studying this compound’s target engagement and mechanism of action?

Answer:

  • X-ray crystallography : Co-crystallize with purified target proteins (e.g., kinases) to identify binding motifs .
  • Surface plasmon resonance (SPR) : Quantify binding kinetics (KD, kon/koff) for the sulfonyl-amide region .
  • Cryo-EM : Visualize interactions with membrane-bound targets (e.g., GPCRs) in native-like environments .

Q. How can metabolic pathways and toxicity profiles be systematically evaluated?

Answer:

  • In vitro metabolism : Incubate with human liver microsomes (HLMs) and identify metabolites via LC-HRMS .
  • Reactive metabolite screening : Use glutathione (GSH) trapping assays to detect electrophilic intermediates .
  • In vivo toxicity : Conduct acute toxicity studies in rodents (OECD 423 guidelines) and monitor hepatic/renal biomarkers .

Methodological Tables

Q. Table 1. Key Spectroscopic Data for Structural Confirmation

Group NMR (δ, ppm) IR (cm⁻¹) MS (m/z)
Methoxy (OCH₃)3.78–3.82 (s)2830 (C-O stretch)441.15
Sulfonyl (SO₂CH₃)3.10 (s)1320, 1140 (SO₂)
Bicyclic protons1.5–3.0 (m)

Q. Table 2. Recommended In Vitro Assays for Bioactivity Screening

Assay Type Protocol Key Parameters
Enzyme inhibitionFluorescence polarization (FP)IC₅₀, Ki
Cell viabilityMTT assay (48 hr exposure)EC₅₀, selectivity index
SolubilityShake-flask method (pH 7.4 buffer)LogP, thermodynamic solubility

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.